molecular formula C15H25NO4 B6209764 1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid CAS No. 1513993-05-9

1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid

Cat. No.: B6209764
CAS No.: 1513993-05-9
M. Wt: 283.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-Butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions, where a cyclopentyl halide reacts with the pyrrolidine derivative.

    Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the amine group with the tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid undergoes several types of reactions:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amine, along with carbon dioxide and tert-butyl alcohol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.

    Oxidation/Reduction: These reactions yield oxidized or reduced forms of the cyclopentyl or pyrrolidine rings.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are highly dependent on the context in which the compound is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-pyrrolidine: Similar in structure but lacks the cyclopentyl group.

    N-Boc-piperidine: Contains a piperidine ring instead of a pyrrolidine ring.

    N-Boc-azetidine: Features an azetidine ring, offering different steric and electronic properties.

Uniqueness

1-[(tert-Butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid is unique due to the presence of both the cyclopentyl and pyrrolidine rings, which confer specific steric and electronic characteristics. This makes it particularly useful in the synthesis of complex molecules where these features are desirable.

Properties

CAS No.

1513993-05-9

Molecular Formula

C15H25NO4

Molecular Weight

283.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.